molecular formula C21H25NO2 B3940523 N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B3940523
M. Wt: 323.4 g/mol
InChI Key: SPYHTFNRKURGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MP-10 is a derivative of the natural product tetrahydropyran, and its unique chemical structure has led to its investigation in several areas of research.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act on several different targets in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, as well as modulate the activity of certain receptors in the body.
Biochemical and Physiological Effects
Studies have shown that N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can exert several biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory cytokines, which play a role in the development of various diseases. N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure. This can be useful in studying the effects of specific chemical modifications on its activity. One limitation of using N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and optimize its activity for these applications. Additionally, N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide may have applications in other areas of research, such as drug discovery and chemical biology. Further investigation into its potential uses in these areas may yield new insights into its activity and potential applications.

Scientific Research Applications

N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential applications in several areas of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. N-(1-methyl-2-phenylethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-phenyl-N-(1-phenylpropan-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-17(16-18-8-4-2-5-9-18)22-20(23)21(12-14-24-15-13-21)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYHTFNRKURGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-tetrahydro-pyran-4-carboxylic acid (1-methyl-2-phenyl-ethyl)-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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